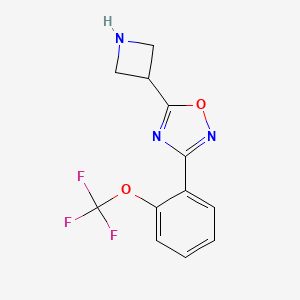
5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an azetidine ring, a trifluoromethoxy-substituted phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Construction of the Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of dihydro-oxadiazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Dihydro-oxadiazoles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and oxadiazole moiety can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the trifluoromethoxy group, which may affect its biological activity and chemical properties.
5-(Pyrrolidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole: Contains a pyrrolidine ring instead of an azetidine ring, which may influence its binding affinity and selectivity.
Uniqueness
The presence of the trifluoromethoxy group in 5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development and materials science applications.
Properties
Molecular Formula |
C12H10F3N3O2 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)19-9-4-2-1-3-8(9)10-17-11(20-18-10)7-5-16-6-7/h1-4,7,16H,5-6H2 |
InChI Key |
ORCIZOOSLFGSGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















